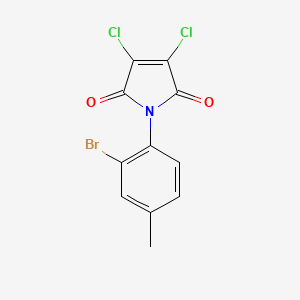
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with bromine, methyl, and chlorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione typically involves the following steps:
Chlorination: The addition of chlorine atoms to the pyrrole ring can be performed using chlorine gas or other chlorinating agents under controlled conditions.
Cyclization: The formation of the pyrrole ring is facilitated by cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and fine chemicals, contributing to the development of new pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to biological effects.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpropiophenone: Shares the bromine and methyl substitutions but differs in the core structure.
2-Bromo-1-(4-methylphenyl)-1-propanone: Similar bromine and methyl substitutions with a different functional group arrangement.
Uniqueness
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
113642-78-7 |
|---|---|
Fórmula molecular |
C11H6BrCl2NO2 |
Peso molecular |
334.98 g/mol |
Nombre IUPAC |
1-(2-bromo-4-methylphenyl)-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H6BrCl2NO2/c1-5-2-3-7(6(12)4-5)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3 |
Clave InChI |
ONYDENYTYPCPNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


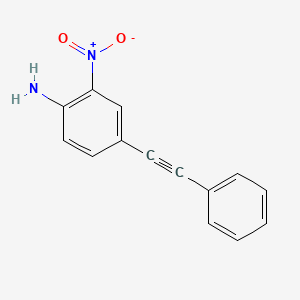


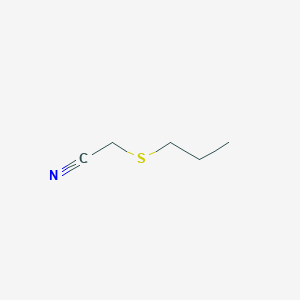
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)


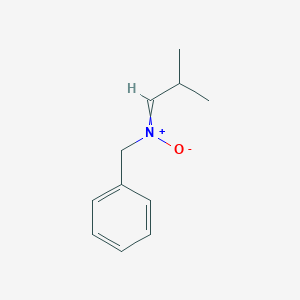
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
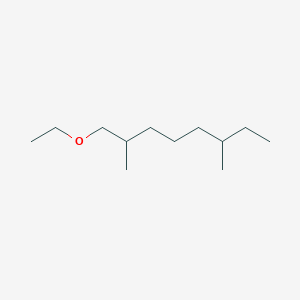
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
